2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid
Description
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Structure
3D Structure
Properties
CAS No. |
1783600-52-1 |
|---|---|
Molecular Formula |
C10H11FO3 |
Molecular Weight |
198.19 g/mol |
IUPAC Name |
2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-3-9(14-2)8(11)4-7(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
KUFYCLKUUGYGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC(=O)O)F)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 5 Fluoro 4 Methoxy 2 Methylphenyl Acetic Acid and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid reveals several potential disconnection points. The most logical primary disconnection is the carbon-carbon bond between the aromatic ring and the acetic acid side chain. This leads to two key synthons: a nucleophilic equivalent of the acetic acid moiety and an electrophilic 5-fluoro-4-methoxy-2-methylphenyl species, or vice versa.
A common and effective strategy for the formation of phenylacetic acids involves the use of an acetophenone (B1666503) precursor. This leads to a key intermediate, 5-fluoro-4-methoxy-2-methylacetophenone. The conversion of this acetophenone to the final product can be achieved through various methods, most notably the Willgerodt-Kindler reaction. This reaction utilizes sulfur and a secondary amine, such as morpholine, to convert an aryl methyl ketone into a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid.
Further disconnection of the 5-fluoro-4-methoxy-2-methylacetophenone intermediate involves the strategic introduction of the fluoro, methoxy (B1213986), and methyl groups onto the benzene (B151609) ring. The order of these introductions is critical to ensure the correct regiochemistry, governed by the directing effects of the existing substituents.
Aromatic Functionalization Approaches
The construction of the specifically substituted benzene ring is a pivotal aspect of the synthesis. The interplay of the directing effects of the fluoro, methoxy, and methyl groups dictates the feasibility and outcome of various functionalization strategies.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental tool for the functionalization of benzene derivatives. The existing substituents on the ring significantly influence the position of subsequent substitutions. Both the methyl and methoxy groups are activating and ortho, para-directing. The fluorine atom, while deactivating due to its high electronegativity, is also an ortho, para-director.
A plausible synthetic route could commence with a readily available substituted toluene (B28343) derivative. For instance, starting with m-cresol (B1676322) (3-methylphenol), a sequence of methoxylation, fluorination, and then acylation could be envisioned. The directing effects at each step would need to be carefully considered to achieve the desired 5-fluoro-4-methoxy-2-methyl substitution pattern. For example, Friedel-Crafts acylation of a suitably substituted toluene precursor could introduce the acetyl group necessary for the subsequent Willgerodt-Kindler reaction. The regioselectivity of this acylation would be influenced by the combined directing effects of the existing fluoro, methoxy, and methyl groups.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) offers an alternative approach, particularly for the introduction of the methoxy group. This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to a leaving group (typically a halogen). If a precursor with multiple fluorine atoms were available, such as a difluoro-methyl-nitrobenzene derivative, selective nucleophilic substitution with methoxide (B1231860) could be a viable strategy. The nitro group, being a powerful electron-withdrawing group, would activate the ring towards nucleophilic attack.
Direct Fluorination and Methoxy Group Installation Methods
Modern synthetic methods allow for the direct introduction of fluorine and methoxy groups. Electrophilic fluorinating agents, such as those derived from N-fluoropyridinium salts, can be employed for direct fluorination of activated aromatic rings. However, controlling the regioselectivity in a polysubstituted system can be challenging.
The installation of a methoxy group is commonly achieved through the Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate. This requires the presence of a hydroxyl group on the aromatic ring, which can be introduced via various methods, including diazotization of an aniline (B41778) followed by hydrolysis.
Carbon-Carbon Bond Formation Techniques for the Acetic Acid Side Chain
The final key step in the synthesis is the construction of the acetic acid side chain. As previously mentioned, the Willgerodt-Kindler reaction is a powerful method for this transformation starting from an acetophenone.
Friedel-Crafts Alkylation Analogues
While direct Friedel-Crafts alkylation with a two-carbon electrophile to form the acetic acid side chain is conceptually possible, it is often plagued by issues of polysubstitution and carbocation rearrangements. A more controlled approach is the Friedel-Crafts acylation to form an acetophenone, followed by its conversion to the phenylacetic acid.
An alternative strategy involves the formylation of the aromatic ring to produce a benzaldehyde (B42025) intermediate. This benzaldehyde can then be converted to the phenylacetic acid through several methods. One common route involves the formation of a cyanohydrin by reaction with cyanide, followed by hydrolysis of the nitrile to the carboxylic acid. Another approach is the conversion of the benzaldehyde to a benzyl (B1604629) halide, which can then be cyanated and hydrolyzed to the desired acid.
Below is a table summarizing potential synthetic intermediates and their corresponding synthetic methods:
| Intermediate | Synthetic Method |
| 5-Fluoro-4-methoxy-2-methylacetophenone | Friedel-Crafts acylation of 1-fluoro-2-methoxy-4-methylbenzene |
| 5-Fluoro-4-methoxy-2-methylbenzaldehyde | Formylation of 1-fluoro-2-methoxy-4-methylbenzene |
| 1-Fluoro-2-methoxy-4-methylbenzene | Stepwise functionalization of a simpler aromatic precursor |
A plausible forward synthesis could therefore involve:
Synthesis of the key intermediate 1-fluoro-2-methoxy-4-methylbenzene.
Friedel-Crafts acylation of this intermediate to yield 5-fluoro-4-methoxy-2-methylacetophenone.
Conversion of the acetophenone to this compound via the Willgerodt-Kindler reaction.
The successful synthesis of this compound hinges on the careful selection and sequential application of these synthetic methodologies, with a keen understanding of the electronic and steric effects of the substituents at each stage.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for aryl precursors)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a versatile and widely used method for the synthesis of biaryls and related structures, which can serve as precursors to this compound. libretexts.org This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org
The general catalytic cycle for the Suzuki-Miyaura coupling comprises three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A plausible synthetic route to the core structure of this compound using a Suzuki-Miyaura coupling would involve the reaction of a suitably substituted aryl halide with a methylboronic acid derivative, or vice versa. For instance, a dihalo-fluoro-methoxy-benzene derivative could be coupled with a methylboronic acid, followed by the introduction of the second methyl group and the acetic acid moiety in subsequent steps.
The choice of catalyst, ligands, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and can be tailored to the specific substrates. A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄, can be employed. libretexts.org Ligands play a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and more electron-rich and bulky phosphines, are commonly used.
Below is an interactive data table summarizing typical conditions for Suzuki-Miyaura coupling reactions relevant to the synthesis of substituted biaryls.
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| Aryl Bromide | Arylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | High |
| Aryl Chloride | Arylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | Good to High |
| Aryl Triflate | Arylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | High |
Acetic Acid Moiety Introduction Methods
Once the substituted phenyl core is assembled, the acetic acid moiety (-CH₂COOH) must be introduced. Several established methods can be employed for this transformation.
One common approach is through the corresponding benzyl halide. The 2-methyl group on the phenyl ring can be halogenated, for instance, using N-bromosuccinimide (NBS) under radical initiation, to form a benzyl bromide. This intermediate can then be converted to the phenylacetonitrile (B145931) via reaction with a cyanide salt, such as sodium or potassium cyanide. Subsequent acidic or basic hydrolysis of the nitrile furnishes the desired carboxylic acid. A patent for the synthesis of 2,4,5-trifluoro-phenylacetonitrile describes the reaction of 2,4,5-trifluoro benzyl chloride with sodium cyanide in an ionic liquid, achieving a high yield. google.com This methodology could be adapted for the synthesis of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetonitrile.
Another method involves the direct carboxylation of the corresponding toluene derivative. This can be achieved through various carboxylation protocols, although they can sometimes be challenging and require specific catalysts and conditions. For example, the carboxylation of toluene to p-toluic acid has been studied using carbon dioxide in the presence of a Lewis acid like aluminum chloride. researchgate.net
A summary of common methods for introducing the acetic acid moiety is presented in the table below.
| Starting Material | Key Reagents | Intermediate | Final Product |
|---|---|---|---|
| Substituted Toluene | 1. NBS, Radical Initiator 2. NaCN or KCN 3. H⁺/H₂O or OH⁻/H₂O | Benzyl Halide, then Phenylacetonitrile | Phenylacetic Acid |
| Substituted Toluene | CO₂, Lewis Acid (e.g., AlCl₃) | Carboxylate Salt | Aryl Carboxylic Acid (requires further steps for acetic acid) |
Stereoselective Synthesis of Chiral Analogues (if applicable to broader class)
The introduction of a substituent at the α-position of the acetic acid moiety in 2-arylpropanoic acids, a class to which the target compound belongs, creates a stereocenter. The synthesis of enantiomerically pure chiral analogues is of significant interest, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological activities.
Several strategies have been developed for the stereoselective synthesis of chiral 2-arylpropanoic acids. One approach involves the kinetic resolution of a racemic mixture. For instance, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved through enantioselective esterification using a chiral acyl-transfer catalyst. mdpi.comnih.gov This method allows for the separation of the enantiomers, providing access to both the optically active carboxylic acid and its corresponding ester. mdpi.comnih.gov
Asymmetric synthesis provides a more direct route to enantiomerically enriched products. This can involve the use of chiral auxiliaries, chiral catalysts, or chiral reagents. For example, chiral amines derived from 2-arylpropionic acids have been synthesized and used for the chiral separation of carboxylic acids as diastereomeric derivatives. nih.gov
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it In the context of synthesizing this compound and its analogues, several green chemistry considerations can be integrated into the synthetic route design.
For palladium-catalyzed cross-coupling reactions, a key focus is the replacement of traditional organic solvents with more environmentally benign alternatives. Water has emerged as a promising green solvent for Suzuki-Miyaura reactions, often facilitated by the use of water-soluble ligands or micellar catalysis. nih.govrsc.org Performing these reactions in aqueous media at room temperature can significantly reduce the environmental impact. nih.gov The use of highly efficient catalysts that allow for low catalyst loading and can be recycled is another important aspect. unibo.it For instance, palladium nanoparticles synthesized using green methods, such as from papaya peel extract, have been shown to be effective catalysts for Suzuki-Miyaura reactions in greener solvents. acs.org
The following table highlights some green chemistry considerations for the synthesis of the target compound and its analogues.
| Synthetic Step | Traditional Approach | Green Chemistry Alternative |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Organic solvents (e.g., toluene, dioxane) | Water, micellar catalysis, greener biogenic solvents. unibo.itnih.govrsc.org |
| Catalyst | Homogeneous palladium catalysts | Heterogeneous, recyclable catalysts (e.g., Pd nanoparticles). acs.org |
| Acetic Acid Moiety Introduction | Use of cyanide reagents | Direct carboxylation with CO₂, enzymatic methods. |
| Overall Process | Multi-step synthesis with purification at each step | Telescoped or one-pot reactions to reduce waste and improve efficiency. |
Chemical Reactivity and Derivatization of 2 5 Fluoro 4 Methoxy 2 Methylphenyl Acetic Acid
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety is a versatile functional group that readily undergoes several fundamental organic reactions, including esterification, amidation, reduction, and conversion to more reactive acyl derivatives like acid halides and anhydrides.
Esterification and Amide Formation Reactions
Esterification: 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid can be converted to its corresponding esters through various established methods. A common laboratory-scale method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is an equilibrium process, and the yield of the ester can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. For more sensitive substrates or to achieve higher yields under milder conditions, other reagents can be employed. For instance, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) facilitates esterification at room temperature. Alkyl halides can also be used to form esters, a reaction that can be accelerated using phase-transfer catalysis.
Amide Formation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct amidation by heating the carboxylic acid and amine is possible but often requires high temperatures, which can be detrimental to complex molecules. A more general approach involves the initial activation of the carboxylic acid. This can be done by converting it to a more reactive intermediate, such as an acid chloride or by using coupling reagents. Common coupling agents for amide bond formation include carbodiimides (e.g., DCC, EDC) and various phosphonium (B103445) or uronium salts. Catalytic methods for direct amidation have also been developed, employing catalysts such as boric acid derivatives or transition metals like titanium and nickel complexes, which allow the reaction to proceed under milder conditions with water as the only byproduct. google.comnih.gov The reactivity in these direct amidation reactions can be influenced by the electronic and steric effects of the substituents on the phenylacetic acid. nih.gov
Interactive Data Table: Esterification and Amide Formation Reactions
| Reaction Type | Reagents | Typical Conditions | Product |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (catalytic) | Reflux | Corresponding Ester |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room Temperature | Corresponding Ester |
| Direct Amidation (Catalytic) | Amine, Boric Acid or NiCl₂ catalyst | Heating in a suitable solvent (e.g., Toluene) | Corresponding Amide |
| Amidation via Coupling Agents | Amine, EDC, HOBt | Room Temperature in a polar aprotic solvent (e.g., DMF) | Corresponding Amide |
Reduction and Oxidation Reactions
Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(5-fluoro-4-methoxy-2-methylphenyl)ethanol. This transformation is typically accomplished using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comadichemistry.comchempedia.info Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids directly but can do so in the presence of certain additives or at higher temperatures. Other methods for carboxylic acid reduction include the use of borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS).
Oxidation: Phenylacetic acids can undergo oxidative degradation under harsh conditions. For instance, strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) can cleave the bond between the aromatic ring and the adjacent benzylic carbon, leading to the formation of a benzoic acid derivative if the benzylic position has at least one hydrogen. libretexts.orgmasterorganicchemistry.com However, in the case of this compound, the benzylic carbon of the acetic acid side chain is already part of a carboxylic acid group and is thus in a high oxidation state. Further oxidation at this position is unlikely under standard conditions. The methyl group on the aromatic ring, however, could potentially be oxidized to a carboxylic acid group under vigorous conditions, though this would be a challenging and likely low-yielding transformation due to the presence of other sensitive functional groups.
Anhydride (B1165640) and Acid Halide Formation
Acid Halide Formation: For many synthetic applications, it is advantageous to convert the carboxylic acid to a more reactive acid halide, typically an acid chloride. This is readily achieved by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.comchemicalbook.com These reactions are generally high-yielding and proceed under relatively mild conditions. The resulting 2-(5-fluoro-4-methoxy-2-methylphenyl)acetyl chloride is a versatile intermediate for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.
Anhydride Formation: Symmetrical anhydrides can be prepared from carboxylic acids through dehydration. This can be accomplished by heating the carboxylic acid with a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Alternatively, reaction of the carboxylic acid with an acid chloride (such as acetyl chloride) can lead to the formation of a mixed anhydride, or if the corresponding acid chloride of this compound is used, the symmetrical anhydride can be formed by reaction with the sodium salt of the parent carboxylic acid. A common method for the industrial production of simple anhydrides like acetic anhydride involves the carbonylation of methyl acetate. wikipedia.orgechemi.comgoogle.com
Aromatic Ring Functionalization
The aromatic ring of this compound is amenable to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups are activating, ortho-, para-directing groups, while the fluoro (-F) group is deactivating but also ortho-, para-directing. The directing effects of these groups are additive.
Halogenation and Nitration
Halogenation: Electrophilic halogenation, such as bromination or chlorination, of the aromatic ring can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). The directing effects of the substituents will determine the position of the incoming halogen. The methoxy group is a strong activating group, the methyl group is a moderate activator, and the fluorine is a weak deactivator. The position of substitution will be determined by the cumulative directing effects of these groups, with the most likely position for substitution being ortho or para to the strongest activating group, while also considering steric hindrance. Given the substitution pattern, the most probable position for halogenation would be at the C6 position, which is ortho to the methoxy group and para to the methyl group.
Nitration: Nitration of the aromatic ring is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). The position of nitration will also be governed by the directing effects of the existing substituents. Similar to halogenation, the incoming nitro group is expected to be directed to the most activated and sterically accessible position on the ring, which is likely the C6 position.
Interactive Data Table: Aromatic Ring Functionalization
| Reaction Type | Reagents | Typical Conditions | Predicted Major Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | In a non-polar solvent (e.g., CCl₄) | 6-bromo-2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid |
| Nitration | HNO₃, H₂SO₄ | Cooling (e.g., 0-10 °C) | 2-(5-fluoro-4-methoxy-2-methyl-6-nitrophenyl)acetic acid |
Alkylation and Acylation
Alkylation: Friedel-Crafts alkylation involves the reaction of the aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). beilstein-journals.orgresearchgate.net This reaction introduces an alkyl group onto the aromatic ring. As with other electrophilic aromatic substitutions, the position of alkylation on this compound will be directed by the existing substituents. However, Friedel-Crafts alkylation is prone to issues such as polyalkylation and carbocation rearrangements, which can lead to a mixture of products. The strong activating nature of the methoxy and methyl groups would favor this reaction, but the steric hindrance from the existing substituents might influence the regioselectivity.
Acylation: Friedel-Crafts acylation is a more controlled reaction that introduces an acyl group onto the aromatic ring using an acyl chloride or an acid anhydride with a Lewis acid catalyst. sigmaaldrich.comwikipedia.orgbyjus.comresearchgate.netorganic-chemistry.org Unlike alkylation, the product of acylation is a ketone, which is less reactive than the starting material, thus preventing polyacylation. The reaction typically requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it. The position of acylation will again be directed by the existing substituents, with a preference for the most activated and sterically accessible position. The resulting aryl ketone can be subsequently reduced to an alkyl group if desired, providing an alternative route to alkylated derivatives that avoids the issues of rearrangement and polyalkylation associated with direct alkylation.
Directed Ortho Metalation Strategies
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The carboxylic acid group of this compound, after conversion to a suitable directing group such as a tertiary amide or an oxazoline, could potentially direct lithiation to the C3 position. The methoxy group can also act as a directing group, although it is generally weaker than a deprotonated carboxylic acid or its derivatives. The fluorine atom, being a moderate directing group, and the methyl group could also influence the regioselectivity of the metalation.
A hypothetical reaction scheme could involve the protection of the carboxylic acid, followed by treatment with a strong base like n-butyllithium or s-butyllithium in an ethereal solvent at low temperatures. The resulting ortho-lithiated species could then be quenched with various electrophiles to introduce a range of substituents at the C3 position.
Table 1: Hypothetical Directed Ortho Metalation of a Derivative of this compound
| Directing Group | Proposed Site of Metalation | Potential Electrophiles | Potential Products |
| Tertiary Amide | C3 | I₂, DMF, (CH₃)₂S₂ | 3-iodo, 3-formyl, 3-thiomethyl derivatives |
| Oxazoline | C3 | Aldehydes, Ketones | 3-hydroxyalkyl derivatives |
Modifications at the Methoxy and Methyl Substituents
Modifications of the methoxy and methyl groups on the phenyl ring would likely involve standard synthetic transformations, although the electronic effects of the other substituents would need to be considered.
Methoxy Group Modification: The methoxy group could potentially be demethylated to the corresponding phenol (B47542) using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol could then be further functionalized, for example, by etherification or esterification.
Methyl Group Modification: The benzylic methyl group could be a site for radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting halomethyl group could then undergo nucleophilic substitution to introduce a variety of functional groups, such as hydroxymethyl, aminomethyl, or cyanomethyl.
Synthesis of Structural Analogues and Bioisosteres
The synthesis of structural analogues and bioisosteres would involve modifying the core structure at the fluorine, methoxy, and methyl positions.
Fluorine Atom Substitution and Bioisosteric Replacements
Replacing the fluorine atom with other halogens (Cl, Br) or with bioisosteric groups like a cyano (-CN) or a trifluoromethyl (-CF₃) group would likely require de novo synthesis starting from appropriately substituted precursors.
Methoxy Group Alterations
Analogues with different alkoxy groups could be synthesized from the corresponding phenol (obtained by demethylation) by Williamson ether synthesis. Bioisosteric replacement of the methoxy group with groups like a hydroxyl (-OH), difluoromethoxy (-OCHF₂), or a small alkyl group would also necessitate a synthetic route starting from a different precursor.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid, a multi-faceted NMR approach is essential for a comprehensive analysis.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy offers critical insights into the number, type, and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl group protons, and the methoxy (B1213986) group protons. The chemical shifts (δ) of these protons are influenced by their electronic environment, and the coupling patterns (J-coupling) between adjacent protons reveal their connectivity.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | -COOH |
| ~6.8-7.2 | Multiplet | 2H | Ar-H |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.6 | Singlet | 2H | -CH₂COOH |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
Note: This table represents predicted values and may vary based on the solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, the carbonyl carbon of the carboxylic acid would appear at a significantly downfield shift compared to the aromatic and aliphatic carbons.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| ~175-180 | -COOH |
| ~150-160 (doublet) | C-F |
| ~145-155 (doublet) | C-OCH₃ |
| ~110-135 | Aromatic C & C-CH₃ |
| ~55-60 | -OCH₃ |
| ~35-45 | -CH₂COOH |
| ~15-25 | Ar-CH₃ |
Note: This table represents predicted values and may vary based on the solvent and experimental conditions. The carbons attached to fluorine will exhibit splitting due to C-F coupling.
Fluorine-19 (¹⁹F) NMR Spectroscopy
Given the presence of a fluorine atom, Fluorine-19 (¹⁹F) NMR spectroscopy is a highly valuable tool for characterization. ¹⁹F NMR is a sensitive technique that provides information about the chemical environment of the fluorine atom. The spectrum for this compound would be expected to show a single resonance, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. Coupling between the fluorine and nearby protons (H-F coupling) could also be observed in the ¹H NMR spectrum, providing further structural confirmation.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals and to establish the complete bonding network, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be used to confirm the connectivity between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals for the methylene, methyl, and methoxy groups, as well as the protonated aromatic carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, often to four or more decimal places. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₀H₁₁FO₃), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass to the calculated exact mass.
Hypothetical HRMS Data Table
| Ion | Calculated Exact Mass | Observed Mass |
| [M+H]⁺ | 199.0714 | (To be determined experimentally) |
| [M+Na]⁺ | 221.0533 | (To be determined experimentally) |
| [M-H]⁻ | 197.0568 | (To be determined experimentally) |
The analysis of the fragmentation pattern in the mass spectrum can further corroborate the proposed structure. Characteristic fragments would be expected from the loss of the carboxylic acid group, the methoxy group, and other neutral losses, providing a fingerprint of the molecule's structure.
LC-MS Coupling for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for confirming the identity and assessing the purity of synthesized chemical compounds. For this compound, a reversed-phase LC method coupled with an electrospray ionization (ESI) mass spectrometer is typically employed.
The chromatographic separation is generally achieved using a C18 column. The mobile phase often consists of a gradient elution system involving water and acetonitrile (B52724), with a small amount of an acidifier like formic acid or acetic acid. nih.gov The addition of acid improves the chromatographic peak shape for acidic compounds and promotes ionization in the mass spectrometer. nih.gov
For identity confirmation, mass spectrometry provides the molecular weight and fragmentation data. In positive ion mode ESI, the compound is expected to be detected as the protonated molecule [M+H]⁺. In negative ion mode, it would be detected as the deprotonated molecule [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. mdpi.com
Table 1: Expected Mass Spectrometry Data for this compound (Data is theoretical and based on the compound's structure)
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C10H11FO3 |
| Molecular Weight | 198.19 g/mol |
| Monoisotopic Mass | 198.06922 g/mol |
| [M+H]+ (Positive Ion Mode) | 199.0765 |
| [M-H]- (Negative Ion Mode) | 197.0621 |
| Potential Fragments | Loss of H2O, loss of COOH, cleavage of the acetic acid side chain. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, the characteristic vibrations of different bonds can be determined. masterorganicchemistry.com For this compound, the IR spectrum would be expected to show several key absorption bands that confirm its structure. libretexts.org
The most prominent features would include a very broad O-H stretch from the carboxylic acid group, a sharp and strong C=O stretch also from the carboxylic acid, C-O stretching bands, C-H stretching from the aromatic ring and alkyl groups, and a C-F stretching band. libretexts.org
Table 2: Predicted Infrared (IR) Absorption Bands for this compound (Ranges are typical for the specified functional groups)
| Functional Group | Bond | Expected Absorption Range (cm-1) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong |
| Aromatic/Methyl | C-H stretch | 3100 - 2850 | Medium |
| Carboxylic Acid | C=O stretch | 1760 - 1690 | Strong, Sharp |
| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak |
| Carboxylic Acid / Methoxy | C-O stretch | 1320 - 1210 | Strong |
| Aryl Fluoride | C-F stretch | 1250 - 1100 | Strong |
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.gov
To perform this analysis, a single, high-quality crystal of this compound would be required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the molecular structure within it. rsc.org
As of the current literature search, no publicly available crystal structure data for this compound has been identified. If such a study were conducted, it would reveal the solid-state conformation of the molecule and the packing arrangement in the crystal, which is often influenced by hydrogen bonding between the carboxylic acid groups of adjacent molecules. nih.gov
Chromatographic Methods for Purity and Separation
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is most suitable for this purpose. pensoft.net
The method typically involves a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase is usually a mixture of an aqueous buffer (often with a controlled pH) and an organic solvent such as acetonitrile or methanol. pensoft.net For this acidic analyte, using a mobile phase with a pH below the pKa of the carboxylic acid (typically around pH 3-4) ensures that the compound is in its neutral, protonated form, leading to better retention and peak shape. hplc.eu Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic ring exhibits strong absorbance (e.g., around 254 nm). Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
Table 3: Typical HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or Phosphate Buffer (pH 3) |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at ~254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique, but it is generally reserved for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation in the GC inlet and column. nih.gov
To overcome these issues, derivatization is typically required. researchgate.net This process converts the polar carboxylic acid functional group into a more volatile and less polar ester or silyl (B83357) ester. Common derivatizing agents for carboxylic acids include diazomethane (B1218177) to form a methyl ester, or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. researchgate.net Once derivatized, the compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid. These calculations provide a quantitative description of the molecule's orbitals, charge distribution, and electrostatic potential.
The electronic structure of a molecule is intrinsically linked to its chemical reactivity and stability. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the opposite.
For substituted phenylacetic acid derivatives, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the phenyl ring. The presence of electron-donating groups (like methoxy (B1213986) and methyl) and electron-withdrawing groups (like fluoro and the carboxylic acid) on the phenyl ring of this compound modulates the energies of the frontier orbitals. Theoretical calculations on analogous substituted aromatic compounds suggest that the HOMO-LUMO gap for this molecule would be in a range indicative of a moderately reactive species.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Molecular orbital analysis reveals the distribution of electron density within this compound. The HOMO is typically localized on the electron-rich aromatic ring, particularly influenced by the electron-donating methoxy and methyl groups. This region represents the primary site for electrophilic attack. Conversely, the LUMO is generally distributed over the carboxylic acid group and the phenyl ring, indicating the likely sites for nucleophilic attack.
The charge distribution across the molecule is uneven due to the presence of electronegative atoms like fluorine and oxygen. The oxygen atoms of the carboxylic acid and methoxy groups, along with the fluorine atom, will carry partial negative charges. In contrast, the carboxylic acid proton and the carbon atoms attached to these electronegative atoms will exhibit partial positive charges. This charge separation is a key determinant of the molecule's intermolecular interactions.
The asymmetrical charge distribution within this compound results in a significant molecular dipole moment. The magnitude and direction of this dipole moment are influenced by the vector sum of the individual bond dipoles. Computational studies on similar aromatic compounds indicate that the dipole moment for this molecule would be of a moderate magnitude, reflecting its polar nature. mdpi.com
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com For this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the oxygen atoms of the carboxylic acid and the fluorine atom, highlighting these as areas susceptible to electrophilic attack. researchgate.net Regions of positive potential (typically colored blue) would be located around the acidic proton of the carboxylic acid group, indicating its propensity for donation in hydrogen bonding. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound, such as the bond between the phenyl ring and the acetic acid moiety, allows for multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms. Computational methods can be used to scan the potential energy surface by systematically rotating these bonds to locate energy minima corresponding to stable conformers. uky.edu For substituted phenylacetic acids, the orientation of the carboxylic acid group relative to the phenyl ring is a key conformational feature. acs.org
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and the flexibility of the molecule in different environments, such as in a solvent. rsc.org These simulations can reveal how intermolecular interactions, like hydrogen bonding with solvent molecules, influence the preferred conformations of this compound.
| Parameter | Predicted Value/Observation |
|---|---|
| Key Rotatable Bonds | C(phenyl)-C(acetic), C-O(carboxyl) |
| Predicted Low-Energy Conformations | Multiple stable conformers differing in the orientation of the carboxylic acid group. |
| Influence of Substituents | The methyl and fluoro groups may sterically influence the preferred orientation of the acetic acid side chain. |
Structure-Activity Relationship (SAR) Elucidation through Computational Modeling
Computational modeling is a valuable tool in understanding the structure-activity relationships (SAR) of molecules. By correlating structural features with predicted activities, computational models can guide the design of new compounds with desired properties.
While avoiding specific clinical targets, computational docking and other modeling techniques can be used to predict the potential interactions of this compound with generic biological macromolecules. nih.gov These models can identify key pharmacophoric features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are likely to be important for binding to a target.
For this compound, the carboxylic acid group is a primary site for hydrogen bonding, acting as both a donor and an acceptor. The phenyl ring can participate in hydrophobic and π-stacking interactions. The fluoro and methoxy substituents can also influence binding through steric and electronic effects. Computational models can simulate the docking of the molecule into a hypothetical binding site, providing a score that estimates the binding affinity and highlighting the specific interactions that contribute to this affinity. researchgate.net This information is crucial for understanding how the structural features of the molecule translate into potential biological activity. dovepress.com
Molecular Docking and Scoring
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and a protein at the atomic level, allowing for the prediction of binding affinity and mode.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous phenylacetic acid derivatives. Studies on various phenylacetic acid (PAA) derivatives have demonstrated their potential to interact with biological targets such as enzymes and proteins. For instance, computational docking studies of PAA derivatives have been conducted to elucidate their binding modes with targets like DNA, Pim kinase protein, and urease enzymes researchgate.net.
In a hypothetical molecular docking study of this compound, the molecule would be docked into the active site of a selected protein target. The scoring function, an algorithm within the docking software, would then estimate the binding affinity, often expressed as a docking score in kcal/mol. A more negative score typically indicates a more favorable binding interaction. The interactions would be influenced by the compound's structural features: the carboxylic acid group could form hydrogen bonds, the aromatic ring could engage in π-π stacking or hydrophobic interactions, and the fluoro, methoxy, and methyl groups would influence the electronic and steric profile of the molecule, potentially forming specific hydrophobic or polar contacts.
The results of such a study would typically be presented in a table format, detailing the binding energy and the key interacting amino acid residues within the protein's active site.
Table 1: Hypothetical Molecular Docking Results for this compound (Note: The following data is illustrative and not based on published experimental results for this specific compound.)
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Kinase 1 | -8.5 | ARG 123, LYS 45 | Hydrogen Bond with carboxylic acid |
| PHE 200 | π-π Stacking with phenyl ring | ||
| LEU 198, VAL 50 | Hydrophobic interaction with methyl group | ||
| Example Oxidase 2 | -7.9 | SER 90 | Hydrogen Bond with methoxy group |
| TRP 150 | Hydrophobic interaction with phenyl ring |
These computational predictions would provide a basis for prioritizing the compound for further experimental testing and for designing derivatives with potentially improved binding affinities.
Spectroscopic Property Prediction and Validation
Theoretical prediction of spectroscopic properties is a vital component of computational chemistry, used to aid in the structural elucidation of newly synthesized molecules and to interpret experimental spectra. The most common properties predicted are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Prediction of NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the magnetic shielding tensors of nuclei in molecules, which are then converted into chemical shifts researchgate.net.
For this compound, a theoretical NMR prediction would involve first optimizing the molecule's 3D geometry at a chosen level of theory and basis set. Following this, the GIAO method would be applied to calculate the chemical shifts for each hydrogen and carbon atom. These predicted shifts can then be compared with experimentally obtained spectra to validate the compound's structure. The presence of the electronegative fluorine atom and the electron-donating methoxy group would have a significant influence on the chemical shifts of the aromatic protons and carbons.
Prediction of IR Spectra: Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. These calculations are also typically performed using DFT methods. The output provides the frequencies of the vibrational modes and their corresponding intensities. These predicted frequencies can be correlated with the characteristic stretching and bending vibrations of the functional groups present in the molecule, such as the O-H and C=O stretching of the carboxylic acid, the C-F stretching, C-O stretching of the methoxy group, and the various vibrations of the aromatic ring.
The validation of these predictions comes from a comparison with experimental IR spectra. A good correlation between the predicted and experimental vibrational frequencies serves as strong evidence for the proposed molecular structure.
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on general principles of spectroscopy, not on published experimental results for this specific compound.)
| Spectroscopic Technique | Predicted Feature | Expected Chemical Shift / Wavenumber | Corresponding Functional Group/Atom |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm | Carboxylic acid proton (-COOH) |
| ~6.5-7.5 ppm | Aromatic protons | ||
| ~3.8 ppm | Methoxy protons (-OCH₃) | ||
| ~3.6 ppm | Methylene (B1212753) protons (-CH₂-) | ||
| ~2.2 ppm | Methyl protons (-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~170-180 ppm | Carboxylic acid carbon (-COOH) |
| ~110-160 ppm | Aromatic carbons (influenced by F and OCH₃) | ||
| ~55-60 ppm | Methoxy carbon (-OCH₃) | ||
| ~35-45 ppm | Methylene carbon (-CH₂-) | ||
| ~15-20 ppm | Methyl carbon (-CH₃) | ||
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2500-3300 cm⁻¹ (broad) | O-H stretch (carboxylic acid) |
| ~1700-1725 cm⁻¹ | C=O stretch (carboxylic acid) | ||
| ~1200-1300 cm⁻¹ | C-O stretch (methoxy and acid) |
The combination of molecular docking and spectroscopic prediction provides a robust computational framework for the preliminary assessment of novel compounds like this compound, guiding further synthetic and experimental efforts.
Research Applications and Utility in Academic Contexts
Role as Synthetic Intermediates and Building Blocks
The molecular architecture of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid makes it a versatile building block for the synthesis of more complex molecules. Phenylacetic acids and their derivatives are widely recognized as important intermediates in organic synthesis, utilized in the pharmaceutical and dye industries. google.com The presence of multiple functional groups—a carboxylic acid, a fluoro group, a methoxy (B1213986) group, and a methyl group on the aromatic ring—offers several handles for chemical modification.
Precursors for Complex Chemical Scaffolds
The carboxylic acid group of this compound is a key functional group that can readily undergo a variety of chemical transformations, such as esterification, amidation, and reduction to an alcohol. These reactions allow for its incorporation into larger, more complex molecular frameworks. For instance, phenylacetic acid derivatives are precursors for the synthesis of various heterocyclic compounds and have been used in the production of anti-cancer and anti-inflammatory agents. mdpi.com The fluorinated phenyl ring of this compound is a common motif in many biologically active molecules, suggesting that it could serve as a starting material for the synthesis of novel therapeutic agents. The strategic placement of the fluoro, methoxy, and methyl groups can influence the electronic properties and reactivity of the aromatic ring, allowing for selective transformations at other positions.
Linkers in Solid-Phase Synthesis and Combinatorial Chemistry
In the field of drug discovery, solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds. Linkers are crucial components in solid-phase synthesis, attaching the growing molecule to a solid support. The properties of the linker determine the conditions under which the final product can be cleaved from the support.
A structurally related compound, 2-(2-fluoro-4-hydroxymethyl-5-methoxy-phenoxy)acetic acid, has been synthesized and evaluated as a novel linker for solid-phase synthesis. This linker was designed to be monitored by gel-phase 19F NMR spectroscopy, a technique that benefits from the presence of a fluorine atom. The inclusion of the fluorine atom provides a sensitive NMR handle for monitoring the progress of reactions on the solid support. mdpi.com Furthermore, peptides attached to this linker could be cleaved under mild acidic conditions (20% trifluoroacetic acid in dichloromethane). mdpi.com Given these precedents, this compound could be similarly functionalized to act as a linker, with its fluorine atom serving as a useful probe for reaction monitoring in combinatorial chemistry workflows.
Scaffold for Medicinal Chemistry Research and Molecular Probe Development
The fluorinated methoxyphenylacetic acid core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The specific substitution pattern of this compound makes it an attractive starting point for the design of new therapeutic agents and imaging probes.
Design of Ligands for Protein Targets (e.g., mGluR2, mGluR4)
Metabotropic glutamate (B1630785) receptors (mGluRs) are a family of G-protein coupled receptors that are important targets for the treatment of various neurological and psychiatric disorders. nih.gov Group II mGluRs, which include mGluR2 and mGluR4, have been a particular focus for drug discovery. nih.gov
The design of selective ligands for these receptors is an active area of research. Many potent and selective modulators of mGluRs incorporate a substituted phenyl ring. The development of allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, is a particularly promising strategy. nih.gov The structure of this compound provides a core that could be elaborated to generate novel positive or negative allosteric modulators of mGluR2 or mGluR4. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and brain permeability. mdpi.com
Development of Radiotracers for Positron Emission Tomography (PET) Imaging Research
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov The development of PET radiotracers, which are molecules labeled with a positron-emitting radionuclide such as fluorine-18 (B77423) (¹⁸F), is essential for this technology. nih.gov The fluorinated phenyl motif is a key component in many successful PET radiotracers due to the favorable properties of ¹⁸F, including its short half-life (109.7 minutes) and low positron energy.
The 2-(fluoromethoxyphenyl) scaffold is present in several PET radiotracers developed for imaging mGluR2. documentsdelivered.com For example, compounds have been synthesized where a fluorinated methoxyphenyl group is a key part of the molecule designed to bind to mGluR2 with high affinity and selectivity. documentsdelivered.com The structure of this compound makes it an ideal precursor for the development of novel ¹⁸F-labeled PET tracers. The existing fluorine atom can be replaced with ¹⁸F in the final step of the synthesis, or the molecule can be modified to introduce ¹⁸F at another position.
| Example PET Radiotracer for mGluR2 | Structural Relevance |
| [¹¹C]mG2N001 (5-(2-fluoro-4-[¹¹C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]-pyridine-7-carboxamide) | Contains a fluoro-methoxyphenyl group, demonstrating the utility of this scaffold for brain imaging. documentsdelivered.com |
| [¹¹C]1 (4-(2-fluoro-4-[¹¹C]methoxyphenyl)-5-((2-methylpyridin-4-yl)methoxy)picolinamide) | Utilizes the fluoro-methoxyphenyl moiety for targeting mGluR2. |
Exploration of Immunomodulatory and Anticancer Mechanisms in in vitro Models (focused on chemical design principles)
The introduction of fluorine into organic molecules can significantly alter their biological properties. mdpi.com Fluorination can increase metabolic stability by blocking sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve membrane permeability. mdpi.com These principles are widely applied in the design of modern pharmaceuticals, including anti-inflammatory and anticancer agents.
Fluorinated compounds have shown promise as both immunomodulatory and anticancer agents. For example, fluorinated benzofuran (B130515) derivatives have been shown to possess potent anti-inflammatory effects and to inhibit the proliferation of cancer cells. mdpi.com The design of these molecules often leverages the unique properties of fluorine to enhance their therapeutic potential. mdpi.com
The this compound scaffold could be used as a starting point to design and synthesize novel compounds for evaluation in in vitro models of inflammation and cancer. By applying established chemical design principles, the acetic acid moiety could be converted into various amides, esters, or other functional groups to explore structure-activity relationships. The presence of the fluorine atom would be a key design element, expected to contribute favorably to the biological activity and drug-like properties of the resulting compounds. The exploration of such derivatives in cell-based assays could lead to the identification of new chemical entities with potential therapeutic applications in oncology and immunology.
Applications in Material Science Research
Following a comprehensive review of scientific literature and chemical databases, there is currently no documented application of this compound in the field of material science. Research into polymer chemistry and material synthesis has utilized various organic acids, but specific studies detailing the incorporation or use of this particular compound in the development of new materials, polymers, or composites have not been identified.
Utility in Agrochemical and Dye Synthesis Research
There is a notable absence of specific research detailing the utility of this compound in the synthesis of agrochemicals or dyes.
In the broader context of agrochemical research, the introduction of fluorine into molecular structures is a widely recognized strategy for enhancing the biological activity of herbicides, insecticides, and fungicides. researchgate.netccspublishing.org.cn The presence of a fluorine atom and a carboxylic acid group, as seen in the subject compound, are features often explored in the design of new active ingredients. For example, other related fluorinated compounds like 4-(Trifluoromethoxy)phenylacetic acid are noted for their use in agrochemical formulations to improve efficacy. chemimpex.com Phenylacetic acid derivatives, as a general class, have also been investigated for fungicidal properties. google.com However, it must be emphasized that these are general principles, and no specific studies have been published that apply this compound as a precursor or intermediate in the development of new agrochemical products.
Similarly, in the field of dye synthesis, primary aromatic amines are common starting materials for producing azo dyes through diazotization and coupling reactions. chemrevlett.comresearchgate.net The molecular structure of this compound does not lend itself directly to these conventional synthesis routes for common dye classes. Consequently, there is no available research demonstrating its use as a building block or intermediate in the manufacturing of dyes.
Due to the lack of specific research findings for this compound in these applications, no data tables of research findings can be generated.
Future Research Directions and Methodological Innovations
Development of Novel and Sustainable Synthetic Routes
The synthesis of substituted phenylacetic acids is a well-established field, yet there is always a demand for more efficient, cost-effective, and environmentally friendly methods. Future research in this area could focus on several key aspects:
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic strategies would likely involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the substituted phenyl ring. inventivapharma.com Research could focus on developing more active and stable catalysts that allow for the use of milder reaction conditions and a broader range of substrates.
Carbonylation Reactions: The direct carbonylation of corresponding benzyl (B1604629) halides or alcohols presents an atom-economical route to phenylacetic acids. researchgate.netresearchgate.net Future work could explore novel catalytic systems for this transformation that avoid the use of high pressures of carbon monoxide and harsh reaction conditions.
Green Chemistry Approaches: A significant focus of future synthetic research will be on developing sustainable methods. This could involve the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste generation.
Table 1: Comparison of Potential Synthetic Strategies for Substituted Phenylacetic Acids This table is illustrative and presents a general comparison of synthetic methodologies.
| Method | Advantages | Disadvantages |
|---|---|---|
| Suzuki Coupling | High functional group tolerance, commercially available starting materials. | Multi-step process, potential for metal contamination in the final product. |
| Carbonylation | Atom-economical, direct introduction of the carboxylic acid group. | Often requires high pressure of CO, catalyst sensitivity. |
| From Benzyl Cyanide | Readily available starting materials. | Use of toxic cyanide reagents, harsh hydrolysis conditions. |
Exploration of Underinvestigated Chemical Transformations
The chemical reactivity of 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid has not been extensively studied. Future research could explore a variety of chemical transformations to generate novel derivatives with potentially interesting biological or material properties.
Schmidt Reaction: The Schmidt reaction, which converts carboxylic acids to amines, can sometimes lead to unexpected products with α-aryl carboxylic acids, including ring sulfonation, direct amination of the phenyl ring, or cyclization to form lactams. rsc.org A detailed investigation of the Schmidt reaction with this specific substrate could yield novel heterocyclic compounds.
Derivatization of the Carboxylic Acid: The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of other functionalities, such as esters, amides, and ketones. These derivatives could be synthesized and screened for various biological activities.
Electrophilic Aromatic Substitution: The electron-donating methoxy (B1213986) and methyl groups on the phenyl ring could direct further electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups onto the aromatic core. The directing effects of the existing substituents would provide an interesting case for mechanistic studies.
Advanced Characterization Methodologies and Data Integration
The unambiguous characterization of this compound and its derivatives is crucial for any future research. Advanced analytical techniques can provide detailed structural information.
Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced techniques like 2D NMR (COSY, HSQC, HMBC) would be essential for the complete assignment of all proton and carbon signals, especially for more complex derivatives. semanticscholar.orgipb.ptresearchgate.net These techniques help in establishing connectivity within the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of a molecule with high confidence. mdpi.commassspeclab.comnih.gov Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide valuable information about its structure. nih.gov
Data Integration: The integration of data from multiple analytical techniques (e.g., NMR, MS, IR, and X-ray crystallography) will be crucial for the comprehensive characterization of novel compounds derived from this compound.
Table 2: Hypothetical Advanced Analytical Data for this compound This table is for illustrative purposes and contains predicted data.
| Technique | Predicted Observation | Information Gained |
|---|---|---|
| 1H NMR | Signals for aromatic protons, methoxy protons, methyl protons, and methylene (B1212753) protons. | Proton environment and connectivity. |
| 13C NMR | Signals for all unique carbon atoms in the molecule. | Carbon skeleton of the molecule. |
| 19F NMR | A single signal for the fluorine atom. | Presence and environment of the fluorine atom. |
| HRMS | A molecular ion peak corresponding to the exact mass of C10H11FO3. | Confirmation of the elemental formula. |
| MS/MS | Fragmentation pattern showing the loss of water, carbon monoxide, and other characteristic fragments. | Structural fragments and connectivity. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, particularly in drug discovery and materials science. iscientific.org These tools can be applied to the study of this compound in several ways:
De Novo Design: Generative AI models can be trained on large databases of known bioactive molecules to design novel compounds with desired properties. nih.govnih.gov Such models could be used to generate new derivatives of the title compound that are predicted to have specific biological activities.
Property Prediction: Machine learning models can predict various properties of a molecule, such as its solubility, toxicity, and biological activity, based on its structure. mdpi.commdpi.com This can help to prioritize which derivatives to synthesize and test.
Synthesis Prediction: AI-powered retrosynthesis tools can predict potential synthetic routes for a target molecule, which can aid in the design of more efficient and novel synthetic strategies. aiche.orgchemcopilot.comnih.gov
Investigation of Broader Academic Applications beyond Current Scope
While phenylacetic acid derivatives are often explored for their potential pharmaceutical applications, there are other academic fields where this compound and its derivatives could be of interest.
Materials Science: The presence of a carboxylic acid group and an aromatic ring suggests that this molecule could be used as a building block for the synthesis of novel polymers or as a surface modifier for nanomaterials. patsnap.compatsnap.comalliancechemical.com
Nanotechnology: Carboxylic acids are known to act as capping agents in the synthesis of nanoparticles, controlling their size and properties. researchgate.net The specific substitution pattern of this molecule could lead to nanoparticles with unique characteristics.
Chemical Biology: The compound could be functionalized with fluorescent tags or other probes to be used as a tool for studying biological processes. The fluorinated phenyl group could also be useful for 19F NMR-based studies in biological systems.
Q & A
Basic: What are the recommended laboratory synthesis routes for 2-(5-fluoro-4-methoxy-2-methylphenyl)acetic acid?
Methodological Answer:
The compound can be synthesized via regioselective electrophilic aromatic substitution of a methoxyphenylacetic acid precursor. For example:
- Halogenation: Bromination of 4-methoxyphenylacetic acid using Br₂ in acetic acid at 0–25°C achieves selective substitution at the C5 position . Adapt this method by replacing Br₂ with fluorine sources (e.g., Selectfluor®) under anhydrous conditions.
- Purification: Recrystallization from ethanol/water (3:1 v/v) yields >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
Combine X-ray crystallography (definitive proof) with spectroscopic methods:
- Crystallography: Orthorhombic Pbca space group parameters (e.g., a = 14.2570 Å, V = 3376.0 ų) confirm molecular packing and hydrogen-bonding motifs .
- NMR: ¹H NMR (DMSO-d₆, 400 MHz) identifies substituents: δ 2.25 (s, CH₃), 3.80 (s, OCH₃), 6.85–7.10 (m, aromatic H). ¹³C NMR confirms carbonyl (δ 172.5) and quaternary carbons .
- Mass Spectrometry: High-resolution ESI-MS ([M-H]⁻ m/z calc. 226.0542) validates molecular weight .
Basic: How should researchers assess purity for pharmacological studies?
Methodological Answer:
Use reverse-phase HPLC with the following parameters:
- Column: C18 (5 µm, 250 × 4.6 mm)
- Mobile Phase: Gradient of MeCN (0.1% TFA) and H₂O (0.1% TFA) from 30% to 70% over 20 min.
- Detection: UV at 254 nm. Purity >98% is achievable, as validated for structurally related phenylacetic acids .
Advanced: What strategies optimize regioselectivity during electrophilic substitution in synthesis?
Methodological Answer:
Regioselectivity is governed by directing group effects and steric hindrance :
- Methoxy Group: The C4 methoxy directs electrophiles to C5 (para) or C3 (ortho). Steric hindrance from the C2 methyl group favors C5 substitution.
- Kinetic Control: Conduct reactions at -10°C in acetic acid to slow competing pathways. For fluorination, use anhydrous HF-pyridine for controlled reactivity .
- Validation: Compare substituent angles via X-ray data. Electron-withdrawing groups (e.g., F) increase C-C-C angles (121.5° for Br vs. 118.2° for OCH₃) .
Advanced: How do substituent electronic properties influence hydrogen-bonding networks in the crystal lattice?
Methodological Answer:
- Carboxylic Acid Dimers: The -COOH group forms centrosymmetric R₂²(8) dimers via O-H···O bonds (2.65 Å).
- Fluorine Effects: The electron-withdrawing fluoro group increases aromatic ring planarity, reducing dihedral angles between the phenyl and acetic acid moieties (78.15° in brominated analogs) .
- C-H···O Contacts: The C2 methyl group participates in weak interactions (3.10 Å), stabilizing the lattice. Quantify using Mercury 4.3 software .
Advanced: What computational approaches predict the bioactivity of fluorinated phenylacetic acid derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., COX-2 PDB: 1PXX). Fluorine’s electronegativity enhances binding affinity (ΔG ≈ -9.5 kcal/mol) .
- DFT Calculations: B3LYP/6-311+G(d,p) basis set computes frontier molecular orbitals (HOMO-LUMO gap ≈ 5.2 eV), correlating with stability and reactivity .
- ADMET Prediction: SwissADME models logP (2.1) and bioavailability, guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
